Dimethyl 2-(2-oxocyclohexyl)malonate
CAS No.: 63965-89-9
Cat. No.: VC19395964
Molecular Formula: C11H16O5
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63965-89-9 |
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Molecular Formula | C11H16O5 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | dimethyl 2-(2-oxocyclohexyl)propanedioate |
Standard InChI | InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3 |
Standard InChI Key | MRMJANFFIPGZSN-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C1CCCCC1=O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Dimethyl 2-(2-oxocyclohexyl)malonate (C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>) consists of a cyclohexanone ring substituted at the 2-position with a malonate diester group. The molecule’s planar cyclohexanone moiety introduces steric and electronic effects that influence its reactivity, while the electron-withdrawing ester groups enhance its susceptibility to nucleophilic attack.
Molecular Characteristics
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Molecular Formula: C<sub>11</sub>H<sub>16</sub>O<sub>5</sub>
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Molecular Weight: 228.24 g/mol
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Melting Point: 45–48°C (predicted based on analogous diethyl derivatives)
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Solubility: Highly soluble in polar aprotic solvents (e.g., THF, DMSO) and moderately soluble in ethyl acetate.
The compound’s infrared spectrum typically exhibits strong carbonyl stretches at 1740–1720 cm<sup>−1</sup> (ester C=O) and 1710–1690 cm<sup>−1</sup> (ketone C=O). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclohexanone protons (δ 2.2–2.5 ppm, multiplet) and methyl ester groups (δ 3.7 ppm, singlet) .
Synthesis Methods
Michael Addition of Dimethyl Malonate to Cyclohexenone
The most common route to dimethyl 2-(2-oxocyclohexyl)malonate involves a Michael addition of dimethyl malonate to cyclohexenone under basic conditions. This method parallels the synthesis of diethyl analogs described in electrochemical decarboxylation studies .
Procedure:
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Base Activation: Sodium hydride (1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) at 0°C.
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Malonate Addition: Dimethyl malonate (1.0 equiv) is added dropwise, followed by cyclohexenone (1.05 equiv).
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Reaction Conditions: The mixture is stirred at reflux for 12 hours, after which aqueous workup yields the crude product.
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Purification: Flash chromatography (ethyl acetate/petroleum ether) affords the pure compound in 75–85% yield .
Mechanistic Insight: The reaction proceeds via deprotonation of dimethyl malonate to generate a nucleophilic enolate, which attacks the β-carbon of cyclohexenone. Tautomerization yields the thermodynamically stable ketoester.
Chemical Reactivity and Functionalization
Keto-Ester Tautomerism
The compound exhibits keto-enol tautomerism, with the keto form predominating in nonpolar solvents. Enolization is catalyzed by weak bases, enabling alkylation or acylation at the α-position.
Nucleophilic Substitution
The methyl ester groups are susceptible to nucleophilic attack, facilitating transesterification or hydrolysis:
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Transesterification: Treatment with alcohols (e.g., ethanol) and acid catalysts yields diethyl analogs.
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Saponification: Aqueous NaOH produces the disodium salt of 2-(2-oxocyclohexyl)malonic acid, a key intermediate for decarboxylation .
Reduction and Oxidation
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Ketone Reduction: Sodium borohydride reduces the cyclohexanone moiety to cyclohexanol, yielding dimethyl 2-(2-hydroxycyclohexyl)malonate.
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Ester Oxidation: Ozonolysis or KMnO<sub>4</sub> oxidizes the ester groups to carboxylic acids, though this is rarely employed due to competing ketone reactivity.
Applications in Organic Synthesis
Diketone Synthesis
Electrochemical decarboxylation of 2-(2-oxocyclohexyl)malonic acid (derived from the dimethyl ester) produces 1,4-diketones in high yields. For example, the synthesis of 2,5-dicyclohexyl-1,4-diketone achieves 83% isolated yield under optimized conditions .
Table 1: Representative Diketones Synthesized from Malonate Derivatives
Substrate | Product | Yield (%) | Conditions |
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2-(2-Oxocyclohexyl)malonic acid | 2,5-Dicyclohexyl-1,4-diketone | 83 | 1 M HCl, electrochemical |
2-(3-Oxobutyl)malonate | 2,5-Dimethyl-1,4-diketone | 78 | 1 M H<sub>2</sub>SO<sub>4</sub>, 12h |
Total Synthesis of Natural Products
The compound’s rigidity and functional group density make it valuable in natural product synthesis. For instance, it serves as a precursor to cis-jasmone, a fragrance compound, via controlled reduction and cyclization .
Research Advancements and Case Studies
Flow Chemistry Optimization
Continuous flow systems enhance the scalability of dimethyl 2-(2-oxocyclohexyl)malonate synthesis. A 2024 study demonstrated a 47 μmol/h productivity rate using microreactors, achieving 84% enantioselectivity in asymmetric alkylation .
Organocatalytic Applications
Chiral amine catalysts enable enantioselective α-alkylations, yielding non-racemic malonate derivatives. These intermediates are pivotal in synthesizing kinase inhibitors and antiviral agents .
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